molecular formula C11H9N3O3S B2772138 3-cyano-N-(5-methyl-1,2-oxazol-3-yl)benzene-1-sulfonamide CAS No. 1017045-61-2

3-cyano-N-(5-methyl-1,2-oxazol-3-yl)benzene-1-sulfonamide

Cat. No.: B2772138
CAS No.: 1017045-61-2
M. Wt: 263.27
InChI Key: FWNDJGHBNWRRPX-UHFFFAOYSA-N
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Description

3-cyano-N-(5-methyl-1,2-oxazol-3-yl)benzene-1-sulfonamide is a useful research compound. Its molecular formula is C11H9N3O3S and its molecular weight is 263.27. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Sulfonamide Derivatives : A variety of sulfonamide derivatives, including 3-cyano-N-(5-methyl-1,2-oxazol-3-yl)benzene-1-sulfonamide, have been synthesized for various research applications. These compounds are typically created by reacting aromatic ketones with aromatic aldehydes, followed by further chemical reactions (Dighe, Mahajan, Maste, & Bhat, 2012).
  • Crystal Structure Elucidation : The crystal structure of similar sulfonamide compounds has been determined using techniques like NMR, UV-VIS, IR spectroscopy, and X-ray diffraction. This helps in understanding the molecular conformation and interactions within the compound (Subashini, Hemamalini, Muthiah, Bocelli, & Cantoni, 2009).

Biodegradation and Environmental Studies

  • Biodegradation Research : Research on the aerobic biodegradation of sulfonamide antibiotics, including derivatives like this compound, has been conducted. Such studies focus on how these compounds are broken down in environments like activated sludge and their utilization as carbon and nitrogen sources (Müller, Schüssler, Horn, & Lemmer, 2013).

Applications in Medicinal Chemistry and Drug Design

  • Antimicrobial Activity : Sulfonamide compounds have been evaluated for their antimicrobial properties against various bacterial and fungal strains. This highlights their potential use in the development of new antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).
  • Inhibition of Human Carbonic Anhydrase Isozymes : Some sulfonamide derivatives have been studied for their inhibitory effects on human carbonic anhydrases, which are enzymes involved in various physiological processes. These studies are crucial for drug discovery, particularly for conditions where these enzymes play a key role (Alafeefy, Abdel‐Aziz, Vullo, Al-Tamimi, Awaad, Mohamed, Capasso, & Supuran, 2015).

Chemical Properties and Reactions

  • Chemical Reactions and Derivatives : The compound and its derivatives have been used in various chemical reactions to create new molecules with potential applications in materials science and pharmaceuticals. This includes reactions like carbonylation and the formation of cyclic sulfonamides (Kornienko, Pil'o, Kozachenko, Prokopenko, Rusanov, & Brovarets, 2014).

Properties

IUPAC Name

3-cyano-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O3S/c1-8-5-11(13-17-8)14-18(15,16)10-4-2-3-9(6-10)7-12/h2-6H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWNDJGHBNWRRPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=CC(=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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